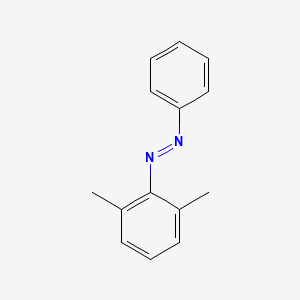
2,6-Dimethylazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Photoregulation in DNA Hybridization
One of the most notable applications of 2,6-dimethylazobenzene is its role as a photo-regulator in DNA hybridization processes. The introduction of methyl groups at the 2 and 6 positions significantly improves the thermal stability of the cis form, allowing for efficient control over hybridization reactions .
- Case Study: DNA Rotaxane Switching
In a study involving DNA rotaxanes, this compound was incorporated into oligonucleotides to create light-responsive systems. The photoisomerization allowed for reversible switching between stationary and mobile states of the rotaxane, demonstrating nearly quantitative conversion during multiple cycles of switching .
2. Molecular Shuttles and Switches
The ability to control molecular movement through light makes this compound an attractive candidate for developing molecular shuttles. These systems can be used in nanotechnology and drug delivery.
- Experimental Design:
Researchers have designed experiments to visualize the switching behavior of rotaxanes containing this compound moieties using gel electrophoresis. The results indicated efficient switching with minimal side product formation, showcasing the robustness of these systems under repeated light stimulation .
3. Photochemical Materials
The compound's photochemical properties also lend themselves to applications in creating materials that respond to light stimuli. This includes the development of surface relief gratings and other photonic devices.
Propiedades
Número CAS |
17590-87-3 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(2,6-dimethylphenyl)-phenyldiazene |
InChI |
InChI=1S/C14H14N2/c1-11-7-6-8-12(2)14(11)16-15-13-9-4-3-5-10-13/h3-10H,1-2H3 |
Clave InChI |
DZNGDSIUMXXSQX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=NC2=CC=CC=C2 |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=NC2=CC=CC=C2 |
Sinónimos |
2',6'-dimethylazobenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















